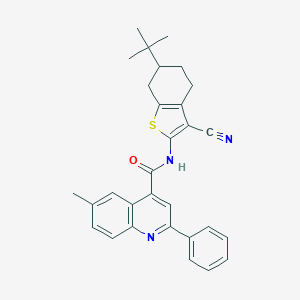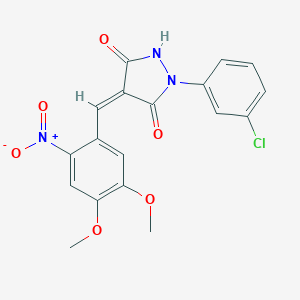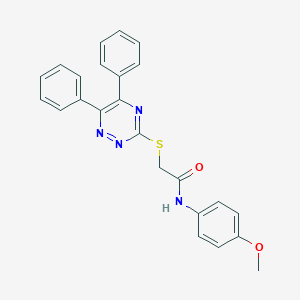![molecular formula C25H22N4O2 B409858 1-ethyl-7,8-bis(methyloxy)-3-phenyl-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B409858.png)
1-ethyl-7,8-bis(methyloxy)-3-phenyl-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-7,8-bis(methyloxy)-3-phenyl-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to an isoquinoline moiety, with additional substituents such as ethyl, phenyl, pyridinyl, and dimethoxy groups. The presence of these diverse functional groups makes this compound an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 1-ethyl-7,8-bis(methyloxy)-3-phenyl-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone or β-ketoester.
Construction of the isoquinoline moiety: This step often involves the Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of substituents: The ethyl, phenyl, pyridinyl, and dimethoxy groups are introduced through various substitution reactions, such as Friedel-Crafts alkylation or acylation, nucleophilic aromatic substitution, and others.
Analyse Des Réactions Chimiques
1-ethyl-7,8-bis(methyloxy)-3-phenyl-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using boron reagents and palladium catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydrogenated forms of the compound.
Applications De Recherche Scientifique
1-ethyl-7,8-bis(methyloxy)-3-phenyl-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may find applications in the development of new materials, such as organic semiconductors or dyes.
Mécanisme D'action
The mechanism of action of 1-ethyl-7,8-bis(methyloxy)-3-phenyl-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to therapeutic effects.
Signal Transduction: The compound could affect intracellular signaling pathways, altering cellular responses.
Comparaison Avec Des Composés Similaires
1-ethyl-7,8-bis(methyloxy)-3-phenyl-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline can be compared with other similar compounds, such as:
Pyrazoloquinolines: These compounds share the pyrazole-isoquinoline core structure but differ in their substituents.
Quinoline Derivatives: Compounds like quinine and chloroquine have a quinoline core and are known for their antimalarial properties.
Pyrazole Derivatives: These include various pyrazole-based drugs with anti-inflammatory and analgesic activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C25H22N4O2 |
|---|---|
Poids moléculaire |
410.5g/mol |
Nom IUPAC |
1-ethyl-7,8-dimethoxy-3-phenyl-5-pyridin-3-ylpyrazolo[3,4-c]isoquinoline |
InChI |
InChI=1S/C25H22N4O2/c1-4-20-23-18-13-21(30-2)22(31-3)14-19(18)24(16-9-8-12-26-15-16)27-25(23)29(28-20)17-10-6-5-7-11-17/h5-15H,4H2,1-3H3 |
Clé InChI |
MJFXBPCJBWUFAM-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C2=C1C3=CC(=C(C=C3C(=N2)C4=CN=CC=C4)OC)OC)C5=CC=CC=C5 |
SMILES canonique |
CCC1=NN(C2=C1C3=CC(=C(C=C3C(=N2)C4=CN=CC=C4)OC)OC)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B409779.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-7-[4-(2-furoyl)-1-piperazinyl]-4-oxo-1,4-dihydro-3-quinolinecarboxamide](/img/structure/B409781.png)

![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B409784.png)
![8-allyl-3-[(4-methyl-1-piperidinyl)carbonyl]-2H-chromen-2-one](/img/structure/B409785.png)

![6-Bromo-3-[2-(4-dimethylamino-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one](/img/structure/B409789.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B409790.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B409796.png)
![5-(4-Ethoxyphenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B409799.png)
